![molecular formula C21H22N4O B2671352 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798410-46-4](/img/structure/B2671352.png)
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound that contains several functional groups, including a cyanopyridine group, a piperidine ring, and a cinnamamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the cinnamamide group could be introduced through an amide coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyanopyridine group might undergo nucleophilic substitution reactions, while the amide group in the cinnamamide portion could participate in condensation reactions .Scientific Research Applications
- Piperidine derivatives have shown promise as potential anticancer agents. Researchers have designed compounds based on the piperidine scaffold to target specific cancer pathways . Further studies are needed to evaluate their efficacy and safety.
- The piperidine nucleus has attracted attention in the field of neuropharmacology. Some derivatives exhibit neuroprotective properties and may be relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
- Piperidine-containing compounds have demonstrated antiviral activity against various viruses. Researchers explore their potential as inhibitors of viral enzymes or entry receptors .
- Piperidine derivatives may modulate inflammatory pathways. Their ability to inhibit specific enzymes involved in inflammation makes them interesting candidates for drug development .
- Piperidine-based compounds have been investigated for their analgesic and anesthetic properties. They interact with neurotransmitter receptors and ion channels, affecting pain perception and neuronal excitability .
- Some piperidine derivatives exhibit activity at neurotransmitter receptors associated with psychiatric disorders. Researchers explore their potential as antipsychotic or anxiolytic agents .
Anticancer Agents
Neurological Disorders
Antiviral Activity
Anti-inflammatory Agents
Analgesics and Anesthetics
Psychiatric Disorders
Future Directions
properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-15-19-7-4-12-23-21(19)25-13-10-18(11-14-25)16-24-20(26)9-8-17-5-2-1-3-6-17/h1-9,12,18H,10-11,13-14,16H2,(H,24,26)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKUYICHMROJOX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide |
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